N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazole and related compounds often involves cyclization reactions, substitutions, and the use of specific reagents to introduce different functional groups. For instance, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides involved designing and synthesizing derivatives with potent antiproliferative activity against cancer cell lines (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including their geometric features and crystallization patterns, can be determined using techniques such as X-ray diffraction. For example, the study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide highlighted its crystalline structure, providing insights into the nature of intermolecular contacts and the stability of the molecule (Ekici et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives can include hydrogen bonding, electrophilic substitution, and interactions with DNA bases, indicating their potential bioactivity and interactions at the molecular level. For instance, the chemical activity and charge transfer studies of specific thiazole compounds suggest their electrophilic nature and potential interactions with DNA (Ekici et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can vary widely based on their specific functional groups and molecular structure.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are influenced by the presence of specific functional groups, molecular geometry, and electronic configuration. For example, derivatives have shown significant biological activity, including antitumor and antimicrobial properties, highlighting their chemical reactivity and potential therapeutic applications (Wu et al., 2017).
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c1-11-5-7-12(8-6-11)20-10-14(19)18-15-17-13(9-21-15)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILHIZUVPPAYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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